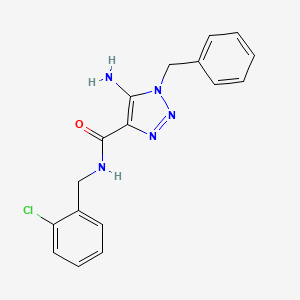

5-amino-1-benzyl-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-1-benzyl-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-benzyl-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

Introduction of Amino and Benzyl Groups: Amination and benzylation reactions are used to introduce the amino and benzyl groups at the desired positions on the triazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions can be used to modify the triazole ring or the benzyl groups.

Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could lead to a fully hydrogenated triazole ring.

Applications De Recherche Scientifique

Synthesis of the Compound

The synthesis of 5-amino-1-benzyl-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the use of microwave-assisted reactions and click chemistry techniques. The compound can be synthesized through a one-pot reaction involving azides and alkynes, which is a hallmark of triazole chemistry. This method allows for efficient formation of the triazole ring while introducing various substituents that can enhance biological activity .

Antiviral Properties

Recent studies have highlighted the antiviral potential of triazole derivatives, including this compound. Research indicates that derivatives with triazole moieties exhibit significant inhibitory effects against viruses such as SARS-CoV-2 and hepatitis C virus. The mechanism often involves interaction with viral proteases, disrupting their function and inhibiting viral replication .

Anticancer Activity

The compound has also shown promise as an anticancer agent. Studies indicate that triazole derivatives can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest. For instance, certain derivatives have been observed to halt cell division at the G2/M phase in A549 lung cancer cells, suggesting potential for development as chemotherapeutic agents .

Antimicrobial Effects

In addition to antiviral and anticancer activities, compounds similar to this compound have demonstrated antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them candidates for further development in antimicrobial therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Modifications on the benzyl groups or the carboxamide functionality can significantly influence biological activity. For example, substituents on the aromatic rings can enhance binding affinity to biological targets or improve solubility and stability in physiological conditions .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study evaluated the antiviral efficacy of several triazole derivatives against SARS-CoV-2 main protease. Among these derivatives, this compound exhibited potent inhibitory activity with low cytotoxicity levels. The interaction was characterized by multiple hydrogen bonds with key amino acid residues within the active site of the protease .

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer properties, a series of triazole derivatives were tested for their ability to induce apoptosis in cancer cell lines. The results indicated that compounds with similar structural features to this compound could effectively trigger apoptotic pathways in A549 cells, leading to significant reductions in cell viability .

Mécanisme D'action

The mechanism of action of 5-amino-1-benzyl-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3-Triazole: The parent compound of the triazole family.

Benzyltriazole: Similar structure but without the amino and chlorobenzyl groups.

Chlorobenzyltriazole: Lacks the amino group but has the chlorobenzyl group.

Uniqueness

5-amino-1-benzyl-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both amino and chlorobenzyl groups, which can impart distinct biological and chemical properties compared to other triazole derivatives.

Activité Biologique

5-Amino-1-benzyl-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its ability to interact with biological targets. The synthesis typically involves multi-step processes that include the formation of the triazole core via cycloaddition reactions and subsequent substitution reactions to introduce various functional groups . The specific structural attributes contribute to its biological activity, particularly in targeting diseases such as Chagas disease.

Antiparasitic Activity

One of the most notable biological activities of this compound is its antiparasitic effect against Trypanosoma cruzi, the causative agent of Chagas disease. A study demonstrated that derivatives of this compound exhibited significant suppression of parasite burden in infected mice models, with a pEC50 value greater than 6, indicating potent activity . The optimization of these compounds has led to improved aqueous solubility and metabolic stability, enhancing their oral bioavailability.

The mechanism by which this compound exerts its antiparasitic activity involves several pathways:

- Inhibition of Parasite Replication : It disrupts the intracellular life cycle of T. cruzi within host cells.

- Cell Selectivity : The compound shows over 100-fold selectivity for parasitic cells compared to human cell lines (e.g., VERO and HepG2 cells), minimizing potential toxicity .

Study on Chagas Disease Treatment

A significant case study involved a series of high-content screening assays against T. cruzi in VERO cells. The results indicated that compounds based on the this compound core were prioritized due to their efficacy and safety profiles. The most promising candidates demonstrated substantial reductions in parasite load in vivo and were further evaluated for their pharmacokinetic properties .

Neuroprotective Properties

In addition to antiparasitic effects, some derivatives have shown neuroprotective activities. For instance, compounds containing the triazole moiety have been linked with reduced neuroinflammation and protection against oxidative stress in neuronal cell models. These findings suggest potential applications in treating neurodegenerative diseases .

Comparative Biological Activity Table

| Compound | Target Disease | pEC50 | Selectivity | Mechanism |

|---|---|---|---|---|

| This compound | Chagas Disease | >6 | >100-fold over VERO cells | Inhibition of parasite replication |

| Derivative A | Neurodegeneration (e.g., Alzheimer's) | 3.08 ± 0.29 μM | Not specified | Anti-inflammatory and neuroprotective effects |

Propriétés

IUPAC Name |

5-amino-1-benzyl-N-[(2-chlorophenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O/c18-14-9-5-4-8-13(14)10-20-17(24)15-16(19)23(22-21-15)11-12-6-2-1-3-7-12/h1-9H,10-11,19H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKHLUVESPACNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.